molecular formula C11H15N3O3S B7063729 N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-1-methoxycyclobutane-1-carboxamide

N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-1-methoxycyclobutane-1-carboxamide

Cat. No.: B7063729
M. Wt: 269.32 g/mol
InChI Key: XEHAXHZJBCTHFL-UHFFFAOYSA-N
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Description

N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-1-methoxycyclobutane-1-carboxamide is a complex organic compound that features a thiazole ring, a cyclobutane ring, and an amide functional group

Properties

IUPAC Name

N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-1-methoxycyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c1-17-11(3-2-4-11)9(16)14-10-13-7(6-18-10)5-8(12)15/h6H,2-5H2,1H3,(H2,12,15)(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHAXHZJBCTHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1)C(=O)NC2=NC(=CS2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-1-methoxycyclobutane-1-carboxamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of a suitable precursor, such as a thioamide and an α-haloketone, under acidic conditions. The cyclobutane ring can be introduced through a [2+2] cycloaddition reaction involving an alkene and a carbene precursor. The final step involves the formation of the amide bond, which can be achieved through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and the employment of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-1-methoxycyclobutane-1-carboxamide can undergo a variety of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the amide can produce primary or secondary amines.

Scientific Research Applications

N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-1-methoxycyclobutane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: It has potential as a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-1-methoxycyclobutane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in π-π stacking interactions, while the amide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-1-methoxycyclobutane-1-carboxamide can be compared with other compounds that feature similar structural motifs:

    N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(2-aminothiazol-4-yl)acetamide: This compound also contains a thiazole ring and an amide group, but differs in the presence of an additional thiazole ring.

    (2S,5R)-N-[4-(2-amino-2-oxoethyl)phenyl]-p-menthanecarboxamide: This compound features a similar amide group but has a different ring structure, leading to different biological activities.

The uniqueness of this compound lies in its combination of a thiazole ring and a cyclobutane ring, which imparts distinct chemical and biological properties.

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